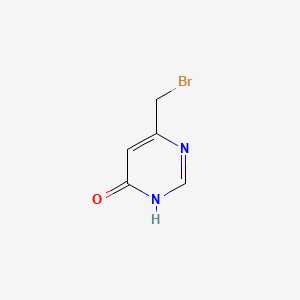

6-(Bromomethyl)pyrimidin-4-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(bromomethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-2-4-1-5(9)8-3-7-4/h1,3H,2H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXZRMBGDXKOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719089 | |

| Record name | 6-(Bromomethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269291-22-6 | |

| Record name | 4(3H)-Pyrimidinone, 6-(bromomethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Bromomethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of 6-(Bromomethyl)pyrimidin-4-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter scaffolds that serve as the backbone for novel therapeutics. Among these, 6-(bromomethyl)pyrimidin-4-ol (and its widely utilized derivative, 2-amino-6-(bromomethyl)pyrimidin-4-ol, or 2-ABP ) stands out as a highly versatile electrophilic building block. The strategic placement of a bromomethyl group on an electron-deficient pyrimidine ring creates a highly reactive locus for nucleophilic substitution, enabling the rapid synthesis of complex thioethers, amines, and alkylated analogs[1].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols for 6-(bromomethyl)pyrimidin-4-ol, bridging the gap between fundamental organic chemistry and advanced drug development.

Structural & Physicochemical Profiling

The utility of 6-(bromomethyl)pyrimidin-4-ol stems from its dual functionality: the pyrimidine core offers multiple hydrogen-bonding sites critical for target-protein binding, while the bromomethyl moiety acts as a transient synthetic handle[1].

Quantitative Data Summary

The following table contrasts the core scaffold with its most prominent medicinal derivative, 2-ABP:

| Property | 6-(Bromomethyl)pyrimidin-4-ol | 2-Amino-6-(bromomethyl)pyrimidin-4-ol (2-ABP) |

| Molecular Formula | C₅H₅BrN₂O | C₅H₆BrN₃O |

| Molecular Weight | ~189.01 g/mol | 204.02 g/mol [2] |

| CAS Registry Number | 126401-89-6 (Dione analog) | 1269294-24-7[3] |

| Key Structural Feature | Bromomethyl at C6, Hydroxyl at C4 | 2-Amino group, Bromomethyl at C6[1] |

| Electrophilicity | High (Inductively enhanced) | High (Inductively enhanced)[1] |

| Primary Utility | Core synthetic intermediate | Precursor for antimicrobial/anticancer APIs[1] |

Mechanistic Insights & Reactivity Dynamics

To effectively utilize this compound, one must understand the causality behind its reactivity. The chemical behavior of 6-(bromomethyl)pyrimidin-4-ol is governed by two primary mechanistic pillars:

I. Tautomeric Equilibrium

In physiological and polar solvent environments, the pyrimidin-4-ol structure does not statically exist as a hydroxyl-bearing aromatic ring. Instead, it undergoes a tautomeric shift to the pyrimidin-4(1H)-one (lactam) form. This equilibrium is critical for drug design because the lactam form acts as a potent hydrogen-bond donor (at N1) and acceptor (at C4=O), directly influencing how downstream active pharmaceutical ingredients (APIs) interact with biological targets.

II. Enhanced Electrophilicity

The bromomethyl group is exceptionally prone to S_N2 nucleophilic attack. Why? The electronegative bromine atom creates a strong localized dipole. Simultaneously, the electron-deficient pyrimidine ring (further depleted by the carbonyl oxygen in the lactam form) stabilizes the transition state during nucleophilic attack via inductive electron withdrawal. This makes the methylene carbon an ideal target for cross-coupling and alkylation processes[1].

Tautomeric equilibrium of the pyrimidine core and SN2 nucleophilic substitution mechanism.

Experimental Methodologies: Self-Validating Protocols

As researchers, we rely on protocols that offer internal visual or analytical checkpoints to guarantee success. Below are the optimized, step-by-step methodologies for synthesizing and functionalizing this scaffold.

Protocol A: Radical Bromination (Wohl-Ziegler Reaction)

This protocol details the synthesis of the bromomethyl intermediate from a 6-methylpyrimidine precursor[4][5].

-

Initiation & Solvation: Suspend 2-amino-4-hydroxy-6-methylpyrimidine (or the non-aminated core) in anhydrous carbon tetrachloride (CCl₄). Causality: CCl₄ is utilized because it lacks abstractable hydrogen atoms, preventing the solvent from quenching the radical chain reaction[5].

-

Reagent Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS) and 0.05 equivalents of azobisisobutyronitrile (AIBN)[4].

-

Thermal Activation: Heat the mixture to reflux (~75°C) under a nitrogen atmosphere for 6–8 hours[4]. Causality: Heating decomposes AIBN to generate isobutyronitrile radicals, which initiate a steady, low-concentration bromine radical chain. This prevents unwanted electrophilic aromatic substitution on the pyrimidine ring.

-

Self-Validation Checkpoint: As the reaction progresses, the dense NBS (which sinks) is converted into succinimide, which is less dense and floats to the surface of the CCl₄. This visual cue confirms reaction progression.

-

Isolation: Cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate in vacuo to yield the 6-(bromomethyl) intermediate[4].

Protocol B: Nucleophilic Substitution (Thioether Formation)

This step converts the reactive intermediate into a bioactive analog, such as 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol[4].

-

Preparation: Dissolve the 6-(bromomethyl)pyrimidin-4-ol intermediate in a polar aprotic solvent like DMF or THF[4]. Causality: Polar aprotic solvents leave nucleophilic anions unsolvated and highly reactive, accelerating the S_N2 pathway.

-

Base & Nucleophile Addition: Add 1.5 equivalents of potassium carbonate (K₂CO₃) followed by 1.1 equivalents of 4-chlorobenzenethiol[4]. Causality: K₂CO₃ is a mild base; it is strong enough to deprotonate the thiol (generating a potent thiolate nucleophile) but weak enough to avoid degrading the pyrimidine core.

-

Reaction: Stir the mixture at 60–80°C for 12–24 hours[4].

-

Workup: Pour the mixture into ice-water to precipitate the crude product, followed by filtration and recrystallization from ethanol/water[4].

Synthetic workflow of 6-(bromomethyl)pyrimidin-4-ol via radical bromination and functionalization.

Applications in Drug Development

The primary value of 6-(bromomethyl)pyrimidin-4-ol lies in its ability to generate diverse libraries of pharmacologically active compounds.

By replacing the bromine atom with various nucleophiles, researchers have developed potent antimicrobial, antiviral, and anticancer agents [1]. For instance, the synthesis of 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol via the protocols described above yields a compound with significant antibacterial properties. In vitro studies have demonstrated that this specific thioether analog exhibits a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against targeted bacterial pathogens[1].

Furthermore, structural modifications—such as substituting the thioether linkage with a butylamino group (forming CAS 60462-37-5)—fundamentally alter the molecule's hydrogen-bonding capacity and lipophilicity, allowing drug developers to fine-tune the pharmacokinetic profile for different biological targets[1].

Analytical Characterization Workflow

-

Mass Spectrometry (LC-MS): The presence of the bromine atom provides a definitive, self-validating diagnostic signature. The mass spectrum will display a distinct 1:1 isotopic ratio for the [M]⁺ and [M+2]⁺ peaks (due to ⁷⁹Br and ⁸¹Br), confirming successful bromination.

-

¹H NMR Spectroscopy: The allylic/benzylic-like protons of the -CH₂Br group typically manifest as a sharp, distinct singlet in the 4.2–4.5 ppm range. Upon successful nucleophilic substitution (e.g., thioether formation), this peak will shift predictably based on the electronegativity of the new heteroatom.

-

HPLC: Purity should be assessed using a reverse-phase C18 column. The brominated intermediate is highly UV-active due to the conjugated pyrimidine ring, allowing for precise quantification at 254 nm.

Sources

- 1. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | 1114597-04-4 | Benchchem [benchchem.com]

- 2. 2-aMino-6-(broMoMethyl)pyriMidin-4-ol | 1269294-24-7 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | 1114597-04-4 | Benchchem [benchchem.com]

- 5. WO2010132999A1 - Methyl sulfanyl pyrmidmes useful as antiinflammatories, analgesics, and antiepileptics - Google Patents [patents.google.com]

6-(Bromomethyl)pyrimidin-4-ol: Structural Dynamics, Reactivity Profiles, and Synthetic Applications

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors, antiviral agents, and antifolates. Within this class, 6-(bromomethyl)pyrimidin-4-ol and its functionalized derivatives—most notably 2-Amino-6-(bromomethyl)pyrimidin-4-ol (often abbreviated as 2-ABP)—function as highly versatile synthetic intermediates. The molecule presents a dual-reactivity profile: a highly electrophilic bromomethyl group primed for nucleophilic substitution, and a pyrimidine core governed by complex tautomeric equilibria. This whitepaper provides an in-depth analysis of the structural dynamics, mechanistic reactivity, and validated experimental workflows associated with this critical building block.

Structural Biology & Tautomeric Dynamics

A defining characteristic of 6-(bromomethyl)pyrimidin-4-ol is its lactam-lactim (keto-enol) tautomerism. The migration of a proton between the nitrogen at position 3 and the oxygen at position 4 dictates the molecule's hydrogen-bonding capacity, polarity, and subsequent interaction with biological targets or synthetic reagents.

While the molecule is nominally drawn as a "pyrimidin-4-ol" (the enol form), spectroscopic and computational studies on related pyrimidinone systems confirm that the pyrimidin-4(1H)-one (keto) form is thermodynamically favored in polar environments (1)[1].

Causality of Solvent Effects: Polar solvents (such as water, DMSO, or DMF) stabilize the more polar keto tautomer through enhanced dipole-dipole interactions and hydrogen bonding networks. Conversely, non-polar solvents can shift the equilibrium toward the enol form. Understanding this dynamic is critical when selecting solvents for nucleophilic substitution, as the tautomeric state influences the electron density across the pyrimidine ring, thereby affecting the potential for unwanted N-alkylation side reactions.

Caption: Tautomeric equilibrium of the pyrimidin-4-ol core driven by solvent polarity.

Chemical Reactivity & Mechanistic Causality

The synthetic utility of 6-(bromomethyl)pyrimidin-4-ol lies primarily in the reactivity of the C6-bromomethyl group.

The Electrophilic Center: The bromomethyl group undergoes facile bimolecular nucleophilic substitution (SN2) (2)[2]. Unlike a standard aliphatic bromide, the adjacent pyrimidine ring exerts a strong electron-withdrawing inductive effect. This polarization lowers the lowest unoccupied molecular orbital (LUMO) energy of the C-Br bond, significantly increasing its electrophilicity and accelerating SN2 attack by nucleophiles such as thiols, amines, and alkoxides.

Chemoselectivity and Substituent Effects: The introduction of a 2-amino group (forming 2-ABP) slightly dampens the electron-withdrawing nature of the ring via resonance donation, yet the bromomethyl group remains highly reactive (3)[3]. When reacting this scaffold, the choice of base is critical. Weak bases may fail to fully deprotonate the incoming nucleophile, leading to competitive N-alkylation of the pyrimidine core. Strong, irreversible bases (like NaH) are often employed to ensure the nucleophile is fully activated prior to the introduction of the electrophile.

Quantitative Data: Structural Analogs

To contextualize the physical properties of this class of compounds, the table below summarizes the core scaffold alongside its most prevalent synthetic derivative (2-ABP) and a downstream thioether product utilized in antimicrobial research.

| Compound Name | Molecular Formula | MW ( g/mol ) | CAS Number | Key Structural Feature |

| 6-(Bromomethyl)pyrimidin-4-ol | C5H5BrN2O | 189.01 | N/A (Core) | Base electrophilic scaffold |

| 2-Amino-6-(bromomethyl)pyrimidin-4-ol | C5H6BrN3O | 204.02 | 1269294-24-7 | Amine-functionalized precursor |

| 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | C11H10ClN3OS | 267.74 | 1114597-04-4 | Thioether drug intermediate |

(Data derived from commercial registry databases and structural analyses (4)[4].)

Experimental Workflows: Self-Validating Protocols

The following protocol details the SN2 thioetherification of 2-Amino-6-(bromomethyl)pyrimidin-4-ol using 4-chlorothiophenol. This workflow is designed as a self-validating system, ensuring high chemoselectivity and yield.

Step-by-Step Methodology

Step 1: Nucleophile Activation (0 °C)

-

Action: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under inert atmosphere. Add a solution of 4-chlorothiophenol (1.2 eq) in THF dropwise at 0 °C. Stir for 30 minutes.

-

Causality: NaH is utilized to ensure complete, irreversible deprotonation of the thiol, generating a highly nucleophilic thiolate anion. The 0 °C temperature controls the exothermic evolution of hydrogen gas and prevents oxidative dimerization of the thiolate to a disulfide.

Step 2: Electrophile Introduction

-

Action: Slowly add a solution of 2-Amino-6-(bromomethyl)pyrimidin-4-ol (1.0 eq) in anhydrous THF to the activated thiolate mixture.

-

Causality: Slow addition maintains the thiolate in stoichiometric excess relative to the available electrophile in solution, minimizing the risk of bis-alkylation. The SN2 attack occurs rapidly and selectively at the unhindered bromomethyl carbon.

Step 3: Reaction Propagation & In-Process Validation

-

Action: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor progression via LC-MS.

-

Causality: Warming provides the necessary kinetic energy to drive the reaction to completion. Self-Validation: The protocol is validated mid-stream by LC-MS; the disappearance of the starting material—easily identified by its characteristic 1:1 M/M+2 isotopic bromine signature—confirms total conversion.

Step 4: Quench and Isolation

-

Action: Quench the reaction carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

-

Causality: NH4Cl safely neutralizes any residual NaH without creating a highly basic aqueous layer that could deprotonate the pyrimidinol core and pull the product into the aqueous phase. The brine wash effectively strips residual THF and water from the organic phase, ensuring a clean crude product.

Caption: Step-by-step SN2 nucleophilic substitution workflow for thioether synthesis.

References

-

Benchchem, "2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol", 3

-

ChemWhat, "2-aMino-6-(broMoMethyl)pyriMidin-4-ol CAS", 4

-

ACS Publications, "Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array",1

-

Benchchem, "Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine", 2

Sources

Comprehensive Spectral Analysis and Synthesis of 6-(Bromomethyl)pyrimidin-4-ol

Executive Summary & Structural Dynamics

6-(Bromomethyl)pyrimidin-4-ol (CAS: 1269291-22-6) is a highly reactive heterocyclic intermediate utilized in the development of advanced pharmaceutical agents, agrochemicals, and targeted kinase inhibitors [2,3]. The substitution of a standard methyl group with a bromomethyl moiety at the C6 position drastically enhances the electrophilicity of the pyrimidine core. This modification transforms the molecule into a prime candidate for nucleophilic substitution and cross-coupling reactions, serving as a critical building block in drug discovery [1].

A defining structural feature of this compound is its lactam-lactim tautomerism . In solution, the equilibrium heavily depends on the solvent's polarity and hydrogen-bonding capacity, shifting between the aromatic pyrimidin-4-ol (lactim) and the non-aromatic pyrimidin-4(3H)-one (lactam) forms. This dynamic equilibrium directly dictates the spectroscopic signatures observed during characterization and influences the compound's stability profile [4,5].

Fig 1: Lactam-lactim tautomeric equilibrium of 6-(bromomethyl)pyrimidin-4-ol.

Experimental Workflow: Self-Validating Synthesis Protocol

The most reliable method for synthesizing 6-(bromomethyl)pyrimidin-4-ol is the Wohl-Ziegler radical bromination of 6-methylpyrimidin-4-ol.

Mechanistic Causality: Radical bromination using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) selectively targets the benzylic-like C6-methyl group. The intermediate carbon-centered radical is highly stabilized by resonance from the adjacent pyrimidine ring, preventing unwanted electrophilic aromatic substitution at the C5 position.

Step-by-Step Methodology

-

Reactant Preparation: Suspend 6-methylpyrimidin-4-ol (1.0 eq) and NBS (1.05 eq) in anhydrous acetonitrile (MeCN) or carbon tetrachloride (CCl₄). Causality: Anhydrous conditions are critical to prevent the hydrolysis of the resulting bromomethyl group into a hydroxymethyl group.

-

Radical Initiation: Add a catalytic amount of AIBN (0.05 eq). Heat the reaction mixture to reflux (80°C) under an inert argon atmosphere.

-

In-Situ Validation (TLC): Monitor the reaction via Thin Layer Chromatography (EtOAc:Hexane, 1:1). Self-Validation: The reaction is complete when the starting material spot disappears and a new, lower-Rf spot (due to increased polarity from the bromine atom) emerges.

-

Workup & Filtration: Cool the mixture to 0°C. The byproduct, succinimide, will precipitate out of the solution. Filter the solid succinimide and concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the crude product from a mixture of ethanol and water to yield pure 6-(bromomethyl)pyrimidin-4-ol.

Fig 2: Self-validating synthetic workflow for 6-(bromomethyl)pyrimidin-4-ol.

Spectral Data & Causality Analysis

The structural integrity of 6-(bromomethyl)pyrimidin-4-ol is verified through a triad of analytical techniques: NMR, IR, and Mass Spectrometry. The data below outlines the expected spectral signatures and the physical causality behind each signal [4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis must be conducted in a polar aprotic solvent like DMSO-d₆ to fully solubilize the compound and observe the exchangeable tautomeric protons.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality / Assignment |

|---|---|---|---|---|

| -NH / -OH | 12.30 | Broad Singlet (br s) | 1H | Highly exchangeable proton involved in rapid lactam-lactim tautomerism. |

| C2-H | 8.15 | Singlet (s) | 1H | Highly deshielded aromatic proton flanked by two electronegative nitrogen atoms. |

| C5-H | 6.45 | Singlet (s) | 1H | Unusually shielded for an aromatic proton due to strong electron-donating resonance from the C4 oxygen [4]. |

| -CH₂Br | 4.35 | Singlet (s) | 2H | Aliphatic protons deshielded by the inductive effect of the adjacent bromine atom and pyrimidine ring. |

Self-Validation Check: The absolute proof of successful bromination is the disappearance of the C6-methyl singlet (typically ~2.3 ppm) and the emergence of the -CH₂Br singlet at 4.35 ppm integrating to exactly 2H.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) | Causality / Assignment |

|---|---|---|

| C4 | 161.5 | Carbonyl/Enol carbon; highly deshielded by the directly attached oxygen atom. |

| C6 | 158.0 | Pyrimidine ring carbon attached to the bromomethyl group. |

| C2 | 149.5 | Pyrimidine ring carbon situated between N1 and N3. |

| C5 | 110.2 | Relatively shielded aromatic carbon due to ortho/para-directing resonance from C4=O/OH. |

| -CH₂Br | 32.4 | Aliphatic carbon shifted downfield by the heavy-atom effect of bromine. |

Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to the solid-state tautomeric preference of the molecule. When prepared as a KBr pellet, the compound predominantly exists in the lactam (pyrimidin-4(3H)-one) form.

Table 3: Key IR Stretching Frequencies (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Causality / Assignment |

|---|---|---|

| 3100 - 2850 | N-H / O-H stretch | Broad band indicating extensive intermolecular hydrogen bonding (dimerization) in the crystal lattice. |

| 1665 | C=O stretch | Strong peak confirming the predominance of the lactam tautomer in the solid state. |

| 1590, 1540 | C=N, C=C stretch | Characteristic skeletal vibrations of the pyrimidine aromatic ring. |

| 640 | C-Br stretch | Low-frequency vibration characteristic of a heavy-atom halogen bond. |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) provides definitive proof of the brominated product through its characteristic isotopic signature. Because bromine naturally exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the mass spectrum exhibits a distinct doublet.

Table 4: ESI-MS Fragmentation Data (Positive Ion Mode)

| m/z Value | Ion Species | Causality / Assignment |

|---|---|---|

| 188.97 | [M+H]⁺ (⁷⁹Br) | Protonated molecular ion containing the lighter ⁷⁹Br isotope. |

| 190.96 | [M+H]⁺ (⁸¹Br) | Protonated molecular ion containing the heavier ⁸¹Br isotope (appears in a ~1:1 intensity ratio with m/z 188.97). |

| 109.05 | [M - Br]⁺ | Base peak formed by the homolytic/heterolytic cleavage of the C-Br bond, leaving a highly resonance-stabilized pyrimidinyl-methyl cation. |

References

-

International Journal of Pharmaceutical Quality Assurance. Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine. Retrieved from:[Link]

-

World Health Organization (WHO). WHO Specifications and Evaluations for Public Health Pesticides: Pirimiphos-methyl (Degradation and Stability). Retrieved from:[Link]

An In-depth Technical Guide to the Synthesis of 6-(Bromomethyl)pyrimidin-4-ol

This technical guide provides a comprehensive overview of the synthetic pathway to 6-(bromomethyl)pyrimidin-4-ol, a key intermediate in the development of various pharmacologically active compounds. This document delves into the mechanistic underpinnings of the synthetic steps, offers detailed experimental protocols, and provides insights into the critical process parameters that ensure a successful and reproducible synthesis. The content is structured for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthesis.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically significant molecules, including nucleobases, vitamins, and a multitude of therapeutic agents. The functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 6-(Bromomethyl)pyrimidin-4-ol, in particular, serves as a versatile building block, with the bromomethyl group acting as a reactive handle for the introduction of various side chains through nucleophilic substitution, enabling the synthesis of diverse compound libraries for drug discovery.

A critical aspect of the substrate's chemistry is its existence in a tautomeric equilibrium between the keto form, 6-methylpyrimidin-4(3H)-one, and the enol form, 6-methylpyrimidin-4-ol.[1][2][3] In most conditions, particularly in polar solvents, the keto form is the more stable and predominant tautomer.[1][3] This equilibrium is a crucial consideration for the subsequent bromination step, as the reactivity of the methyl group is influenced by the electronic nature of the pyrimidine ring.

Synthetic Strategy: A Two-Step Approach

The synthesis of 6-(bromomethyl)pyrimidin-4-ol is most effectively achieved through a two-step process:

-

Step 1: Synthesis of the Precursor, 6-Methylpyrimidin-4-ol. This involves the construction of the pyrimidine ring through a cyclocondensation reaction.

-

Step 2: Free-Radical Bromination of the Methyl Group. This step selectively functionalizes the methyl group at the 6-position to yield the desired product.

This guide will now detail the mechanism and experimental protocols for each of these steps.

Part 1: Synthesis of 6-Methylpyrimidin-4-ol

The construction of the pyrimidine ring is a classic and well-established transformation in heterocyclic chemistry. One of the most reliable methods involves the condensation of a β-ketoester with a urea or thiourea derivative, followed by desulfurization if a thiourea is used.[4]

Reaction Mechanism: Cyclocondensation and Desulfurization

The synthesis begins with the base-catalyzed condensation of ethyl acetoacetate with thiourea. The mechanism proceeds through an initial Michael addition of the thiourea to the β-ketoester, followed by an intramolecular cyclization and dehydration to form the 2-thio-6-methyluracil intermediate. The subsequent desulfurization using Raney nickel is a reductive process that removes the sulfur atom, yielding the final 6-methylpyrimidin-4-ol.

Experimental Protocol: Synthesis of 6-Methylpyrimidin-4-ol

This protocol is adapted from a procedure in Organic Syntheses.[4]

Step 1a: Synthesis of 2-Thio-6-methyluracil

-

In a 2-liter flask, combine thiourea (76 g, 1 mol), ethyl acetoacetate (130 g, 1 mol), and sodium methoxide (120 g) in 900 mL of methanol.

-

Gently heat the mixture on a steam bath, allowing the methanol to evaporate over approximately 8 hours in a well-ventilated fume hood.

-

Dissolve the resulting residue in 1 liter of hot water and treat with activated carbon.

-

Filter the hot solution and carefully add 120 mL of glacial acetic acid to the filtrate to precipitate the product.

-

Collect the precipitated 2-thio-6-methyluracil by filtration, wash with cold water, and dry.

Step 1b: Desulfurization to 4-Methyl-6-hydroxypyrimidine

-

Prepare a hot solution of 2-thio-6-methyluracil (10 g, 0.07 mol) in 200 mL of distilled water and 20 mL of concentrated aqueous ammonia in a 500-mL round-bottomed flask.

-

To this solution, add a wet paste of Raney nickel catalyst (approximately 45 g).

-

Heat the mixture under reflux for 1.5 hours in a fume hood.

-

Allow the catalyst to settle, then decant the clear supernatant and filter it.

-

Wash the catalyst with two 75-mL portions of hot water and combine the filtrate and washings.

-

Evaporate the combined solution to dryness on a steam bath to yield crude 6-methylpyrimidin-4-ol.

-

Purify the crude product by recrystallization from acetone or ethyl acetate.

| Parameter | Value | Reference |

| Precursor | 2-Thio-6-methyluracil | [4] |

| Reagent | Raney Nickel | [4] |

| Solvent | Water/Aqueous Ammonia | [4] |

| Reaction Time | 1.5 hours | [4] |

| Typical Yield | 90-93% (crude) | [4] |

Workflow for Synthesis of 6-Methylpyrimidin-4-ol

Caption: Workflow for the two-stage synthesis of 6-methylpyrimidin-4-ol.

Part 2: Bromination of 6-Methylpyrimidin-4-ol

The conversion of the methyl group to a bromomethyl group is achieved via a free-radical substitution reaction, specifically the Wohl-Ziegler reaction.[5][6][7] This method is highly selective for the bromination of allylic and benzylic positions, and the methyl group at the 6-position of the pyrimidine ring exhibits similar reactivity due to the resonance stabilization of the resulting radical intermediate.

Mechanism of Wohl-Ziegler Bromination

The Wohl-Ziegler reaction is a free-radical chain reaction that proceeds in three distinct phases: initiation, propagation, and termination.[6][7][8]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radicals then react with a trace amount of HBr or Br₂ present in the N-bromosuccinimide (NBS) to generate a bromine radical (Br•).

-

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of 6-methylpyrimidin-4-ol, forming a resonance-stabilized pyrimidinyl-methyl radical and hydrogen bromide (HBr). This radical then reacts with a molecule of NBS to yield the desired 6-(bromomethyl)pyrimidin-4-ol and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, thus propagating the chain reaction.

-

Termination: The chain reaction is terminated when two radical species combine to form a non-radical product.

Caption: The three stages of the Wohl-Ziegler free-radical bromination.

Experimental Protocol: Bromination of 6-Methylpyrimidin-4-ol

This is a generalized protocol based on the well-established principles of the Wohl-Ziegler reaction.[5][7]

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methylpyrimidin-4-ol (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.05-1.1 eq) to the suspension.

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.05-0.1 eq).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide by-product.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-(bromomethyl)pyrimidin-4-ol.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

| Parameter | Value/Reagent | Reference |

| Substrate | 6-Methylpyrimidin-4-ol | - |

| Brominating Agent | N-Bromosuccinimide (NBS) | [5][7] |

| Radical Initiator | AIBN or Benzoyl Peroxide | [5][6] |

| Solvent | Carbon Tetrachloride (CCl₄) (Note: Toxic) or Acetonitrile | [5][8] |

| Temperature | Reflux | [5][7] |

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is used as the source of bromine radicals because it maintains a low, steady concentration of bromine in the reaction mixture, which favors radical substitution over electrophilic addition to any potential double bonds in the enol tautomer.[7][8]

-

Radical Initiator: AIBN or benzoyl peroxide is required to initiate the radical chain reaction by providing an initial source of free radicals upon thermal decomposition.[6][7]

-

Anhydrous Solvent: The use of an anhydrous solvent like CCl₄ is crucial to prevent the hydrolysis of NBS and the desired product.[5] Due to the toxicity of CCl₄, acetonitrile is a viable alternative.[8]

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric oxygen, which can act as a radical scavenger and inhibit the chain reaction.

Conclusion and Future Directions

The two-step synthesis of 6-(bromomethyl)pyrimidin-4-ol, involving the initial cyclocondensation to form the pyrimidine ring followed by a Wohl-Ziegler bromination, is a robust and well-understood synthetic route. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis of this valuable intermediate. Further optimization of the bromination step, particularly in exploring greener solvents and alternative radical initiation methods (e.g., photoredox catalysis), could enhance the sustainability and safety of this synthesis for large-scale applications in drug discovery and development.

References

-

Wohl–Ziegler bromination. Grokipedia. Available at: [Link]

-

2-Isopropyl-6-methylpyrimidin-4(3H)-one. PMC. Available at: [Link]

- Process for preparing 4-hydroxypyrimidine. Google Patents.

-

Wohl-Ziegler Reaction. Name-Reaction.com. Available at: [Link]

-

Solvent and conditions suggestion for bromination with N-Bromosuccinimide (NBS) ? ResearchGate. Available at: [Link]

-

4-Methyl-6-hydroxypyrimidine. Organic Syntheses. Available at: [Link]

-

A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. PMC. Available at: [Link]

-

Wohl–Ziegler bromination. Wikipedia. Available at: [Link]

-

Electrochemical Minisci-type trifluoromethylation of electron-deficient heterocycles mediated by bromide ions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Wohl-Ziegler Reaction. Organic Chemistry Portal. Available at: [Link]

-

Wohl-Ziegler Bromination. Chem-Station Int. Ed. Available at: [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

-

electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available at: [Link]

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]

-

Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. Available at: [Link]

-

Recent synthetic methodologies for pyrimidine and its derivatives. TÜBİTAK Academic Journals. Available at: [Link]

-

2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. Available at: [Link]

-

Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. PMC. Available at: [Link]

-

An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry. Available at: [Link]

-

Regioselective radical hydroboration of electron-deficient alkenes: synthesis of α-boryl functionalized molecules. Chemical Communications (RSC Publishing). Available at: [Link]

-

Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. PMC. Available at: [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Available at: [Link]

-

Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 8. organic-chemistry.org [organic-chemistry.org]

6-(Bromomethyl)pyrimidin-4-ol: Comprehensive Guide to Stability, Degradation Kinetics, and Storage Protocols

Executive Summary

6-(Bromomethyl)pyrimidin-4-ol (CAS 1269291-22-6) and its closely related derivatives, such as 2-amino-6-(bromomethyl)pyrimidin-4-ol, are highly reactive electrophilic intermediates utilized extensively in the synthesis of complex heterocyclic APIs, agrochemicals, and thioether-linked compounds[1]. While the inherent reactivity of the bromomethyl group makes it an excellent substrate for cross-coupling and nucleophilic substitution, it simultaneously renders the molecule highly susceptible to rapid degradation via hydrolysis, self-alkylation, and photolytic cleavage[1].

This whitepaper provides an in-depth analysis of the structural dynamics of 6-(bromomethyl)pyrimidin-4-ol, elucidates its mechanistic degradation pathways, and establishes self-validating experimental protocols for stability testing and long-term storage.

Chemical Profile & Structural Dynamics

The instability of 6-(bromomethyl)pyrimidin-4-ol is fundamentally rooted in its electronic structure and tautomeric behavior. The pyrimidine ring acts as a strong electron-withdrawing group due to the presence of two electronegative nitrogen atoms. This inductive effect severely polarizes the exocyclic carbon-bromine (C-Br) bond, dramatically enhancing the electrophilicity of the benzylic-like carbon[1].

Furthermore, the molecule exists in a dynamic lactam-lactim tautomeric equilibrium between the enol form (pyrimidin-4-ol) and the keto form (4(3H)-pyrimidinone)[2]. This tautomerism introduces nucleophilic centers (the oxygen atom and the ring nitrogens) directly into the molecular structure, creating a pathway for intermolecular reactions.

Table 1: Physicochemical Properties

| Property | Value | Causality / Impact on Stability |

| CAS Registry Number | 1269291-22-6 | Unique identifier for the exact des-amino core[2]. |

| Molecular Formula | C5H5BrN2O | High halogen ratio contributes to light sensitivity. |

| Molecular Weight | 189.01 g/mol | Low molecular weight; highly mobile in solution[2]. |

| XLogP3 | -0.1 | Slightly hydrophilic; readily absorbs ambient moisture[2]. |

| H-Bond Donors/Acceptors | 1 / 2 | Facilitates intermolecular hydrogen bonding and self-assembly prior to polymerization[2]. |

Mechanistic Degradation Pathways

Understanding why 6-(bromomethyl)pyrimidin-4-ol degrades is critical for designing effective storage systems. The degradation is not a single pathway but a competitive matrix of three primary mechanisms:

-

Hydrolytic Dehalogenation: The highly polarized C-Br bond is exceptionally vulnerable to nucleophilic attack by ambient water molecules. Moisture in the air is sufficient to drive the SN2/SN1 displacement of the bromide ion, yielding 6-(hydroxymethyl)pyrimidin-4-ol and hydrobromic acid (HBr). The generation of HBr autocatalyzes further degradation.

-

Self-Alkylation (Oligomerization): Because the molecule contains both a highly reactive electrophile (bromomethyl group) and nucleophilic centers (ring nitrogens and the tautomeric oxygen), it can undergo intermolecular alkylation. This results in the formation of dimers and insoluble polymeric species, particularly when stored at room temperature or in concentrated solutions.

-

Photolytic Cleavage: The C-Br bond is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light, generating highly reactive radical species that lead to complex, intractable degradation mixtures.

Figure 1: Mechanistic degradation pathways of 6-(bromomethyl)pyrimidin-4-ol.

Empirical Stability Data & Storage Protocols

To mitigate the kinetic drivers of degradation (thermal energy, moisture, and photons), strict environmental controls must be enforced. The table below outlines the kinetic impact of various storage conditions.

Table 2: Degradation Kinetics & Storage Matrix

| Storage Condition | Atmosphere | Container Type | Estimated Shelf-Life | Primary Degradation Risk |

| 25°C (Ambient) | Air | Clear Glass | < 24 - 48 hours | Rapid hydrolysis, self-alkylation, photolysis. |

| 2-8°C (Fridge) | Air / Desiccated | Amber Glass | 1 - 2 weeks | Slow hydrolysis via residual moisture. |

| -20°C (Freezer) | Argon / Nitrogen | Sealed Amber Vial | 12 - 24 months | Minimal; kinetically suppressed. |

| -80°C (Ultra-low) | Argon / Nitrogen | Sealed Amber Vial | > 24 months | None (Optimal for reference standards). |

Experimental Workflows

Protocol A: Self-Validating Stability-Indicating HPLC Assay

To accurately monitor the integrity of 6-(bromomethyl)pyrimidin-4-ol, a standard reverse-phase HPLC assay is insufficient due to the risk of on-column hydrolysis. This protocol is designed to prevent artifactual degradation during analysis.

Causality & Logic: Aqueous mobile phases will rapidly hydrolyze the bromomethyl group during the run. Therefore, samples must be prepared in strictly anhydrous solvents, and the chromatography must be rapid (UPLC preferred) using acidic modifiers to suppress tautomer-induced peak broadening.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the compound in anhydrous Acetonitrile (ACN) to a concentration of 1.0 mg/mL inside a nitrogen-purged glovebox. Self-validation: Prepare a simultaneous control of 6-(hydroxymethyl)pyrimidin-4-ol to ensure baseline resolution between the intact compound and its primary degradant.

-

Chromatographic Conditions:

-

Column: C18, 1.7 µm, 2.1 x 50 mm (UPLC).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA). (TFA keeps the pyrimidine protonated, preventing nucleophilic self-attack during the brief aqueous exposure).

-

Mobile Phase B: ACN + 0.1% TFA.

-

Gradient: 5% B to 95% B over 3.0 minutes to minimize residence time in the aqueous phase.

-

-

Detection: UV at 254 nm and inline ESI-MS (positive ion mode). Look for the characteristic bromine isotopic doublet (M and M+2) at m/z 189 and 191 to confirm the intact mass[2].

-

Mass Balance Check: Integrate all peaks. If total peak area decreases over time without new peaks appearing, it indicates the formation of insoluble polymers (self-alkylation) that are retained on the column or filtered out.

Protocol B: Safe Handling & Long-Term Storage

This workflow ensures the thermodynamic and kinetic suppression of all degradation pathways.

Figure 2: End-to-end workflow for the handling, storage, and monitoring of bromomethylpyrimidines.

Step-by-Step Methodology:

-

Inert Transfer: Transfer the bulk powder into a glovebox maintained under high-purity Argon (<1 ppm H2O, <1 ppm O2). Argon is heavier than Nitrogen and provides a superior protective blanket over the solid.

-

Aliquoting: Divide the bulk material into single-use aliquots. Causality: Repeated freeze-thaw cycles and repeated opening of a single vial introduce condensation (moisture), which exponentially accelerates hydrolysis. Single-use aliquots prevent this.

-

Packaging: Place the powder into amber glass vials (to block UV-induced homolytic C-Br cleavage). Insert the vial into a secondary container (e.g., a vacuum-sealed Mylar bag) containing a packet of indicating Drierite or silica gel.

-

Thermal Storage: Immediately transfer the sealed packages to a -20°C or -80°C freezer. The low temperature removes the kinetic energy required for the activation barrier of the self-alkylation polymerization process.

Conclusion

The utility of 6-(bromomethyl)pyrimidin-4-ol as a potent electrophile is inextricably linked to its chemical instability[1]. By understanding the causality behind its degradation—specifically moisture-driven hydrolysis and nucleophile-driven self-alkylation—researchers can implement the stringent anhydrous, low-temperature, and light-protected protocols required to maintain its structural integrity. Adhering to single-use aliquoting and rapid, acidic UPLC analysis ensures reproducible downstream synthesis and accurate stability profiling.

References

-

ChemWhat. "2-aMino-6-(broMoMethyl)pyriMidin-4-ol CAS#: 1269294-24-7". (Chemical and physical properties profile). URL:[Link]

Sources

Physical and Chemical Characteristics of 6-(Bromomethyl)pyrimidin-4-ol: A Comprehensive Technical Guide

Executive Summary

6-(Bromomethyl)pyrimidin-4-ol (CAS: 1269291-22-6) is a highly versatile, bifunctional heterocyclic building block extensively utilized in medicinal chemistry and advanced organic synthesis[1]. Featuring a pyrimidine core, a tautomeric hydroxyl group, and a highly electrophilic bromomethyl moiety, this compound serves as a critical intermediate for synthesizing complex pharmacological agents. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven synthetic protocols designed for drug development professionals.

Structural Dynamics and Physicochemical Profile

The structural integrity of 6-(bromomethyl)pyrimidin-4-ol is defined by its capacity to undergo lactam-lactim tautomerism ()[2]. In solution, the compound exists in a dynamic equilibrium between the pyrimidin-4-ol (lactim) and the pyrimidin-4(1H)-one (lactam) forms. This tautomerism significantly influences its solubility, hydrogen-bonding capacity, and reactivity profile during downstream functionalization.

Table 1: Key Physical and Chemical Properties

| Property | Value |

| Chemical Name | 6-(Bromomethyl)pyrimidin-4-ol |

| Alternative Name | 6-(Bromomethyl)-4(3H)-pyrimidinone |

| CAS Registry Number | 1269291-22-6 |

| Molecular Formula | C₅H₅BrN₂O |

| Molecular Weight | 189.01 g/mol |

| Exact Mass | 187.95853 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 6-(bromomethyl)pyrimidin-4-ol stems from the orthogonal reactivity of its functional groups:

-

Electrophilic Bromomethyl Group: The primary carbon bonded to the bromine atom is highly susceptible to bimolecular nucleophilic substitution (Sₙ2) ()[3]. The adjacent pyrimidine ring exerts a strong electron-withdrawing effect, enhancing the electrophilicity of the methylene carbon and facilitating rapid displacement by nucleophiles such as thiols, amines, and alkoxides.

-

Pyrimidine Core and Tautomerism: The hydroxyl/oxo group dictates the electronic distribution across the ring. When conducting substitutions at the bromomethyl group, the choice of base is critical. Strong bases may deprotonate the pyrimidinol core (forming a resonance-stabilized ambident anion), potentially leading to unwanted N-alkylation or O-alkylation side reactions. Therefore, mild bases in polar aprotic solvents are preferred to ensure regioselective reaction at the bromomethyl site.

Lactam-lactim tautomerism and SN2 reactivity profile of the bromomethyl group.

Experimental Methodologies and Self-Validating Protocols

Protocol 1: Synthesis via Wohl-Ziegler Bromination

Objective: To synthesize 6-(bromomethyl)pyrimidin-4-ol from 6-methylpyrimidin-4-ol via free-radical bromination. Mechanistic Rationale: N-Bromosuccinimide (NBS) provides a low, steady-state concentration of molecular bromine. Azobisisobutyronitrile (AIBN) acts as the thermal radical initiator. The reaction is refluxed in acetonitrile—a greener alternative to carbon tetrachloride—to prevent solvent participation in the radical chain while maintaining solubility.

Step-by-Step Procedure:

-

Preparation: Suspend 6-methylpyrimidin-4-ol (1.0 eq) in anhydrous acetonitrile (10 mL/mmol).

-

Initiation: Add NBS (1.1 eq) and AIBN (0.05 eq) to the suspension. The slight excess of NBS ensures complete conversion while minimizing dibromination.

-

Reflux: Heat the reaction mixture to 80°C under an inert nitrogen atmosphere. Monitor the reaction via TLC (eluent: EtOAc/Hexane 1:1). The reaction typically reaches completion within 4-6 hours.

-

Work-up: Cool the mixture to room temperature. The byproduct, succinimide, will largely precipitate and can be removed via vacuum filtration.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to isolate the pure product.

Self-Validation Check: The disappearance of the singlet corresponding to the methyl group (~2.3 ppm) and the appearance of a new singlet for the bromomethyl protons (~4.3 ppm) in the ¹H-NMR spectrum confirms successful monobromination.

Protocol 2: Nucleophilic Derivatization (Thioether Formation)

Objective: To synthesize a functionalized pyrimidine derivative via Sₙ2 displacement. Mechanistic Rationale: Using a mild base like potassium carbonate deprotonates the thiol nucleophile to form a highly reactive thiolate anion ()[4]. DMF is used as a polar aprotic solvent to solvate the potassium cation, leaving the thiolate "naked" and highly nucleophilic, thus accelerating the Sₙ2 process without requiring heat that could degrade the pyrimidine core.

Step-by-Step Procedure:

-

Preparation: Dissolve 6-(bromomethyl)pyrimidin-4-ol (1.0 eq) and the target thiol (e.g., 4-chlorobenzenethiol, 1.1 eq) in anhydrous DMF (5 mL/mmol).

-

Base Addition: Add finely powdered anhydrous K₂CO₃ (1.5 eq).

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Quenching and Extraction: Pour the mixture into ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation Check: LC-MS analysis should show the exact mass of the target thioether. The distinct isotopic pattern of the bromine atom (M and M+2 peaks of equal intensity) will be completely absent, confirming total displacement.

Workflow detailing the synthesis and nucleophilic derivatization of the pyrimidine core.

Applications in Advanced Drug Development

Derivatives of 6-(bromomethyl)pyrimidin-4-ol are pivotal in medicinal chemistry. The bromomethyl group is routinely substituted with various pharmacophores to optimize binding affinity and pharmacokinetic profiles. For instance, substituting the bromine with a 4-chlorophenylthio moiety yields compounds with documented antimicrobial and antiviral properties[3]. Because the pyrimidine core mimics natural nucleobases, these derivatives are highly effective at competitively inhibiting key viral or bacterial enzymes, such as kinases and polymerases, making them indispensable scaffolds in modern rational drug design.

References

-

Title: Synthesis and Preliminary Biological Properties Assessment of Novel Derivatives of 6-Methylpyrimidine-4-ol Source: ResearchGate URL: [Link]

Sources

The Pyrimidine Scaffold: A Historical and Technical Guide to Discovery, Synthesis, and Pharmacological Evolution

Executive Summary

The pyrimidine ring—a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3—is one of the most privileged scaffolds in medicinal chemistry and molecular biology. As the foundational backbone of the nucleobases cytosine, thymine, and uracil, pyrimidine derivatives are inextricably linked to the genetic code.

This whitepaper provides an in-depth technical analysis of the discovery, chemical synthesis, and pharmacological evolution of pyrimidine derivatives. Designed for drug development professionals and research scientists, this guide synthesizes historical milestones with rigorous, field-proven experimental protocols, elucidating the causality behind key synthetic and biochemical methodologies.

Chemical Genesis: From Isolation to Multicomponent Synthesis

The formal chemical history of pyrimidine began in the late 19th century. While Albrecht Kossel was isolating pyrimidine derivatives (thymine and cytosine) from nucleic acids, the parent unsubstituted pyrimidine molecule was first synthesized in 1899 by Siegmund Gabriel and James Colman[1][2]. Their method, which involved the conversion of barbituric acid derivatives into pyrimidine via the Gabriel-Colman rearrangement, laid the groundwork for heterocyclic chemistry[1].

However, the most significant leap in pyrimidine synthetic utility occurred in 1891–1893 when Italian chemist Pietro Biginelli reported the acid-catalyzed cyclocondensation of an aryl aldehyde, a β -ketoester, and urea[3][4]. This one-pot multicomponent reaction (MCR) yielded highly functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), compounds that later proved essential as calcium channel blockers and antihypertensive agents[3][5].

Mechanism of the Biginelli multicomponent reaction forming DHPMs.

Experimental Protocol 1: Lewis Acid-Catalyzed Biginelli Synthesis of DHPMs

To achieve high-yield synthesis of DHPMs, modern adaptations utilize Lewis acids rather than the traditional harsh Brønsted acids (like HCl) used by Biginelli. The Lewis acid accelerates the rate-limiting formation of the acyl iminium intermediate[4][5].

Reagents & Materials:

-

Benzaldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Urea (1.5 mmol)

-

Catalyst: Copper(II) trifluoroacetate hydrate or Boron trifluoride etherate ( BF3⋅OEt2 ) (10 mol%)[3][6]

-

Solvent: Tetrahydrofuran (THF) or Ethanol (5 mL)

Step-by-Step Methodology:

-

Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of benzaldehyde and 1.5 mmol of urea in 5 mL of ethanol. Causality: Ethanol is selected as it provides optimal solubility for the highly polar urea while allowing the subsequent dehydration step to proceed smoothly.

-

Catalyst Addition: Add 10 mol% of the Lewis acid catalyst. Stir at room temperature for 10 minutes. Causality: The Lewis acid coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by urea to form the critical acyl iminium intermediate[3][5].

-

Enolate Introduction: Add 1.0 mmol of ethyl acetoacetate dropwise.

-

Reflux & Cyclization: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progression via TLC (Hexane:Ethyl Acetate, 7:3). Causality: Thermal energy is required to drive the nucleophilic addition of the β -ketoester enol to the iminium ion, followed by intramolecular amine attack on the ester carbonyl to close the pyrimidine ring[3].

-

Isolation (Self-Validating Step): Cool the reaction mixture in an ice bath. The DHPM product will precipitate out of the solution. If precipitation does not occur, the reaction has failed at the cyclization step. Filter the solid, wash with cold water and ethanol, and recrystallize from hot ethanol to yield pure 3,4-dihydropyrimidin-2(1H)-one[4].

Pharmacological Evolution I: Barbiturates and CNS Depression

The first major pharmacological application of the pyrimidine scaffold was the development of barbiturates. In 1864, German chemist Adolf von Baeyer synthesized barbituric acid (malonylurea) by condensing urea (an animal waste product) with malonic acid (derived from apples)[7][8]. While barbituric acid itself lacks central nervous system (CNS) activity, it served as the parent structure for a revolutionary class of drugs[7][9].

In 1903, Emil Fischer and Joseph von Mering discovered that adding ethyl groups to the C-5 position of the pyrimidine ring produced diethylbarbituric acid (Barbital, marketed as Veronal), a potent sedative and hypnotic[7][8].

Structure-Activity Relationship (SAR) of Barbiturates

The pharmacological profile of barbiturates is dictated by their lipid solubility, which is governed by the substituents at the C-5 position of the pyrimidine ring[9]. High lipid solubility allows rapid crossing of the blood-brain barrier, resulting in a rapid onset but short duration of action due to rapid redistribution into adipose tissue[10].

Table 1: Pharmacokinetic Profiles of Key Barbiturate Derivatives [7][10]

| Classification | Compound (Brand Name) | C-5 Substituents | Onset of Action | Clinical Application |

| Ultrashort-acting | Thiopentone (Pentothal) | Ethyl, 1-methylbutyl (Thio at C2) | < 1 minute | Intravenous general anesthesia |

| Short-acting | Pentobarbital (Nembutal) | Ethyl, 1-methylbutyl | 10–15 minutes | Insomnia, emergency seizure control |

| Intermediate-acting | Amobarbital (Amytal) | Ethyl, isopentyl | 15–30 minutes | Sedation, pre-operative anxiety |

| Long-acting | Phenobarbital (Luminal) | Ethyl, phenyl | 30–60 minutes | Chronic anticonvulsant therapy |

Pharmacological Evolution II: 5-Fluorouracil and Oncology

In 1954, researchers Abraham Cantarow and Karl Paschkis observed that liver tumors absorbed radioactive uracil at a significantly higher rate than normal cells[11][12]. Leveraging this observation, Charles Heidelberger at the University of Wisconsin, in collaboration with Robert Duschinsky at Hoffmann-La Roche, designed and synthesized 5-fluorouracil (5-FU) in 1957[11][13]. By replacing the hydrogen at the C-5 position of uracil with a fluorine atom, they created a potent antimetabolite that hijacked the cancer cell's nucleic acid replication machinery[12][14].

Mechanism of Action: Thymidylate Synthase Inhibition

While 5-FU incorporates into both RNA and DNA, its primary cytotoxic mechanism is the irreversible inhibition of Thymidylate Synthase (TS)[14][15]. 5-FU is converted intracellularly into its active metabolite, 5-fluorodeoxyuridine monophosphate (FdUMP)[16][17]. FdUMP binds to the nucleotide-binding site of TS and forms a highly stable, covalent ternary complex with the enzyme and the methyl donor 5,10-methylenetetrahydrofolate ( CH2THF )[16][18]. This completely blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), leading to dNTP pool imbalances, "thymineless death," and DNA strand breakage[18].

5-FU metabolic activation and thymidylate synthase inhibition pathway.

Experimental Protocol 2: FdUMP Binding and TS Catalytic Assay

Resistance to 5-FU often occurs due to the up-regulation of TS expression[15][16]. To quantify TS inhibition and validate drug efficacy in colorectal cancer (CRC) cell lines, a radiolabeled FdUMP binding assay is utilized[19].

Reagents & Materials:

-

Cell lysates from 5-FU-treated and control CRC cells (e.g., HCT116)[15]

-

[3H] -FdUMP (radiolabeled)

-

5,10-methylenetetrahydrofolate ( CH2THF )

-

Dextran-coated charcoal

Step-by-Step Methodology:

-

Lysate Preparation: Harvest 106 CRC cells and lyse using a sonicator in a cold extraction buffer (50 mM Tris-HCl, pH 7.4, 10 mM 2-mercaptoethanol). Centrifuge at 14,000 x g for 20 mins at 4°C to obtain the cytosolic fraction containing free TS enzymes[15][19].

-

Ternary Complex Formation: Incubate 50 μ L of the cytosolic extract with 10 μ L of 10 μ M [3H] -FdUMP and 10 μ L of 1 mM CH2THF at 30°C for 20 minutes. Causality: The addition of exogenous CH2THF forces all available, uninhibited TS in the lysate to form a stable ternary complex with the radioactive [3H] -FdUMP[16][18].

-

Separation of Unbound Ligand: Add 100 μ L of cold dextran-coated charcoal suspension to the mixture. Incubate on ice for 10 minutes, then centrifuge at 10,000 x g for 5 minutes. Causality: Charcoal adsorbs free, unbound [3H] -FdUMP but cannot bind the large protein-bound ternary complex. This is a self-validating separation step; the supernatant will exclusively contain the TS-bound radioligand[19].

-

Quantification: Transfer the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Interpretation: Calculate the specific FdUMP binding sites (fmol/ 106 cells). A decrease in binding sites in the 5-FU treated sample compared to the control indicates successful in vivo TS inhibition by the drug[19].

Pharmacological Evolution III: Antiviral Therapeutics (Zidovudine)

The pyrimidine scaffold's ability to mimic natural nucleic acids led to its use in antiviral therapies. Zidovudine (AZT), a thymidine analog, was originally synthesized in 1964 by Jerome Horwitz as a potential anticancer agent[20]. The drug failed in oncology trials because it lacked efficacy against tumors and was shelved for two decades[20][21].

In the 1980s, during the height of the HIV/AIDS epidemic, researchers at the National Cancer Institute (Samuel Broder, Hiroaki Mitsuya, Robert Yarchoan) and Burroughs Wellcome (Marty St. Clair) implemented high-throughput screening of compound libraries against HIV-infected CD4+ T cells[21][22]. AZT emerged as a highly potent inhibitor of HIV replication[20][22].

Mechanistic Causality: AZT differs from natural thymidine by the substitution of an azido group ( −N3 ) for the hydroxyl group ( −OH ) at the 3' position of the deoxyribose sugar. HIV reverse transcriptase mistakenly incorporates AZT triphosphate into the growing viral DNA chain. Because the 3'-azido group cannot form a 5'-3' phosphodiester bond with the next incoming nucleotide, DNA chain elongation is immediately terminated, halting viral replication[20][22]. AZT was approved by the FDA in 1987 as the first antiretroviral medication for HIV[21][22].

Quantitative Summary of Pyrimidine Milestones

The following table synthesizes the historical and pharmacological data of the critical pyrimidine derivatives discussed in this guide.

Table 2: Milestone Pyrimidine Derivatives and Their Clinical Impact

| Compound / Scaffold | Year Discovered | Key Innovator(s) | Primary Mechanism of Action | Clinical Indication |

| Pyrimidine (Parent) | 1899 | Gabriel & Colman | N/A (Chemical Precursor) | Chemical Synthesis[1] |

| Barbital (Veronal) | 1903 | Fischer & von Mering | GABA-A Receptor Positive Allosteric Modulator | Insomnia, Sedation[7] |

| 5-Fluorouracil (5-FU) | 1957 | Heidelberger & Duschinsky | Thymidylate Synthase (TS) Inhibition via FdUMP | Colorectal, Breast Cancers[11][13] |

| Zidovudine (AZT) | 1964 (HIV: 1987) | Horwitz (Synthesis); Broder & St. Clair (HIV) | Nucleoside Reverse Transcriptase Inhibitor (Chain Termination) | HIV/AIDS[20][22] |

Conclusion

From the foundational synthesis by Gabriel and Colman to the multicomponent elegance of the Biginelli reaction, the pyrimidine ring has proven to be an extraordinarily versatile chemical canvas. By understanding the structure-activity relationships and the biochemical causality of these derivatives—whether it is the lipid-driven pharmacokinetics of barbiturates, the covalent enzyme trapping by 5-fluorouracil, or the chain-terminating geometry of zidovudine—drug development professionals can continue to leverage this privileged scaffold to design next-generation targeted therapeutics.

References

-

Wikipedia Contributors. "Fluorouracil." Wikipedia, [Link]

-

General Anaesthesia. "Professor Johann Friedrich Wilhelm Adolf von Baeyer (1835 - 1917)." General-Anaesthesia.com,[Link]

-

Imperial College London. "Barbiturate." IC.ac.uk,[Link]

-

EBSCO. "Barbiturates | Health and Medicine | Research Starters." EBSCO,[Link]

-

MDPI. "A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications." MDPI,[Link]

-

Wikipedia Contributors. "Biginelli reaction." Wikipedia,[Link]

-

Frontiers. "Evolution of Cancer Pharmacological Treatments at the Turn of the Third Millennium." Frontiersin.org,[Link]

-

Drug Discovery News. "5-FU's hidden power against cancer: RNA, not DNA." Drugdiscoverynews.com,[Link]

-

Amazon AWS. "tetrahydropyrimidines via the biginelli reaction." WJPR,[Link]

-

ACS Publications. "Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog." ACS.org,[Link]

-

NIH PMC. "Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction." NIH.gov,[Link]

-

Wikipedia Contributors. "Zidovudine." Wikipedia,[Link]

-

LNIGCHRM. "NAME REACTIONS AND REAGENTS IN ORGANIC SYNTHESIS." Lnigchrm.in,[Link]

-

Wikipedia Contributors. "List of organic reactions." Wikipedia, [Link]

-

PubMed. "Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism." NIH.gov,[Link]

-

ACS Omega. "Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil." ACS.org,[Link]

-

TIME. "AIDS Drug AZT: How It Got Approved 30 Years Ago." TIME.com,[Link]

-

ResearchGate. "Mechanism of thymidylate synthase inhibition by 5-fluorouracil." Researchgate.net,[Link]

-

Embryo Project Encyclopedia. "Zidovudine or Azidothymidine (AZT)." ASU.edu,[Link]

-

AACR Journals. "Thymidylate Synthase Level as the Main Predictive Parameter for Sensitivity to 5-Fluorouracil." Aacrjournals.org,[Link]

-

University of Bristol. "AZT - Molecule of the Month." Bris.ac.uk,[Link]

Sources

- 1. lnigchrm.in [lnigchrm.in]

- 2. List of organic reactions - Wikipedia [en.wikipedia.org]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. general-anaesthesia.com [general-anaesthesia.com]

- 8. Barbiturate [ch.ic.ac.uk]

- 9. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications | MDPI [mdpi.com]

- 10. Barbiturates | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 11. Fluorouracil - Wikipedia [en.wikipedia.org]

- 12. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

- 13. Frontiers | Evolution of Cancer Pharmacological Treatments at the Turn of the Third Millennium [frontiersin.org]

- 14. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]

- 21. AIDS Drug AZT: How It Got Approved 30 Years Ago | TIME [time.com]

- 22. Zidovudine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Divergent Synthesis of Bioactive Pyrimidine Derivatives via 6-(Bromomethyl)pyrimidin-4-ol Intermediates

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary & Strategic Rationale

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimicrobial, antiviral, and antineoplastic agents. Within the toolkit of pyrimidine functionalization, 6-(bromomethyl)pyrimidin-4-ol (and its derivatives, such as 2-amino-6-(bromomethyl)pyrimidin-4-ol) serves as an exceptionally versatile electrophilic hub.

As a Senior Application Scientist, I frequently recommend this building block because the strategic placement of the bromomethyl group bypasses the need for harsh cross-coupling conditions. The bromine atom significantly enhances the electrophilicity of the adjacent methylene carbon, priming it for rapid SN2 displacement by a diverse array of nucleophiles[1]. Concurrently, the pyrimidin-4-ol core exists in a tautomeric equilibrium with its pyrimidin-4-one form, providing essential hydrogen-bond donor/acceptor sites for downstream target-protein binding. This guide details the mechanistic causality, validated protocols, and optimization strategies for utilizing this intermediate to synthesize thioethers, fused bicyclic pyrimidines, and N-alkylated scaffolds.

Mechanistic Pathways & Workflow

The synthetic utility of 6-(bromomethyl)pyrimidin-4-ol stems from its divergent reactivity profile. By simply altering the nucleophile and the basicity of the reaction environment, chemists can drive the synthesis toward distinct pharmacological classes:

-

S-Nucleophiles (Thiols): Yields thioether derivatives, which are heavily investigated for their antimicrobial properties[1].

-

C-Nucleophiles (Active Methylenes): Reaction with malononitrile or ethyl cyanoacetate triggers an initial alkylation followed by an intramolecular cyclization, yielding fused cyclopenta[d]pyrimidines or pyrido[4,3-d]pyrimidines[2].

-

N-Nucleophiles (Amines/Hydrazines): Leads to ring expansion or annulation, producing fused systems like pyrazolo[4,3-d]pyrimidines[3] or pyrrolo[3,2-d]pyrimidines[4].

Divergent synthetic pathways from 6-(bromomethyl)pyrimidin-4-ol to bioactive derivatives.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in observational cues to ensure reproducibility and self-validation during the synthesis process.

Protocol A: Synthesis of Pyrimidine Thioethers via SN2 Displacement

Example Target: 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol

Mechanistic Causality: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it poorly solvates anions. This leaves the thiolate anion "naked" and highly nucleophilic, drastically accelerating the SN2 displacement of the bromide. Potassium carbonate ( K2CO3 ) is utilized as a mild, non-nucleophilic base; it is strong enough to deprotonate the aryl thiol (pKa ~6) but avoids hydrolyzing the bromomethyl group into a hydroxymethyl byproduct[1].

Step-by-Step Methodology:

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-chlorobenzenethiol (1.05 eq, 1.05 mmol) in anhydrous DMF (10 mL).

-

Deprotonation: Add anhydrous K2CO3 (1.5 eq, 1.5 mmol) in one portion. Stir at room temperature for 15 minutes. Validation Cue: The mixture will transition from a clear solution to a slightly cloudy suspension as the potassium thiolate salt forms.

-

Alkylation: Slowly add 2-amino-6-(bromomethyl)pyrimidin-4-ol (1.0 eq, 1.0 mmol) to the stirring mixture.

-

Heating: Elevate the temperature to 80°C and stir for 4–6 hours under an inert argon atmosphere[1].

-

In-Process Control: Monitor via TLC (Silica gel, EtOAc/Hexane 1:1). Validation Cue: The disappearance of the UV-active bromomethyl starting material spot and the appearance of a more polar product spot.

-

Workup & Purification: Cool to room temperature and quench with ice-cold distilled water (30 mL). The sudden change in polarity forces the hydrophobic thioether to precipitate. Filter the solid, wash with cold water to remove DMF and salts, and recrystallize from ethanol/water to yield the pure thioether.

Protocol B: Synthesis of Fused Cyclopenta[d]pyrimidines

Reaction with Active Methylene Compounds

Mechanistic Causality: Reacting the bromomethyl intermediate with malononitrile requires a catalytic base like piperidine. Piperidine deprotonates the active methylene to form a carbanion, which attacks the bromomethyl group. Ethanol is utilized as a protic solvent to stabilize the transition state. Following the initial alkylation, the proximity of the nitrile group to the pyrimidine core facilitates an intramolecular Knoevenagel-type cyclization, yielding the fused bicyclic system[2].

Step-by-Step Methodology:

-

Preparation: Suspend 6-(bromomethyl)pyrimidin-4-ol (1.0 eq, 1.0 mmol) and malononitrile (1.0 eq, 1.0 mmol) in absolute ethanol (15 mL)[2].

-

Initiation: Add 3–5 drops of piperidine to the suspension.

-

Cyclization: Heat the reaction mixture to reflux for 4 hours[2]. Validation Cue: The initial suspension will dissolve upon heating, followed by the precipitation of a new solid directly from the boiling ethanolic solution as the highly stable, insoluble fused bicyclic product forms.

-

Isolation: Cool the mixture to 0°C in an ice bath to maximize crystallization. Collect the solid by vacuum filtration, wash with cold ethanol, and purify via crystallization from hot DMF[2].

Quantitative Data & Reaction Parameters

To aid in reaction planning, the following table summarizes the optimized parameters for various nucleophilic transformations using the 6-(bromomethyl)pyrimidine scaffold.

| Nucleophile Class | Specific Reagent | Base / Solvent System | Temp / Time | Resulting Scaffold | Typical Yield |

| S-Nucleophile | 4-Chlorobenzenethiol | K2CO3 / Anhydrous DMF | 80°C / 4–6 h | Thioether Pyrimidines | 75% – 85% |

| C-Nucleophile | Malononitrile | Piperidine (cat.) / EtOH | Reflux / 4 h | Cyclopenta[d]pyrimidines | 70% – 80% |

| N-Nucleophile | Hydrazine Hydrate | None / EtOH | Reflux / 6–8 h | Pyrazolo[4,3-d]pyrimidines | 65% – 75% |

| C-Nucleophile | Potassium Cyanide (KCN) | None / DMF | RT / 12 h | Cyanomethyl Pyrimidines | 80% – 90% |

Troubleshooting & Process Optimization

Even with robust protocols, the high reactivity of the bromomethyl group can lead to side reactions if conditions are not strictly controlled.

-

Issue: Hydrolysis to Hydroxymethyl Byproducts

-

Cause: The presence of trace water in the solvent or highly hygroscopic bases (like NaOH) can lead to competitive attack by hydroxide ions, replacing the bromine with a hydroxyl group.

-

Solution: Strictly utilize anhydrous solvents (e.g., dry DMF stored over molecular sieves) and mild, non-nucleophilic bases like K2CO3 or Cs2CO3 .

-

-

Issue: Regioselectivity (Over-alkylation)

-

Cause: The pyrimidine ring itself contains nucleophilic nitrogen atoms. If an excess of the bromomethyl precursor is used, intermolecular N-alkylation can occur, leading to polymeric or dimeric mixtures.

-

Solution: Maintain strict stoichiometric control (1.0 to 1.05 equivalents of the attacking nucleophile). If N-alkylation persists, consider transient protection of the pyrimidine nitrogens (e.g., with benzyl or acetyl groups) prior to the substitution reaction, followed by deprotection[4].

-

-

Issue: Poor Yields in Fused Ring Synthesis

-

Cause: Incomplete intramolecular cyclization following the initial alkylation step.

-

Solution: Extend the reflux time or switch to a higher-boiling solvent (e.g., n-butanol or DMF) to provide the necessary thermal energy to overcome the activation barrier of the cyclization step.

-

References

-

A convenient access to new pyrido[4,3-d]pyrimidine, thiazolo[3,4-c]pyrimidine and pyrimido[4,5-d]pyridazine derivatives Semantic Scholar.[Link]

-